molecular formula C21H23F3N2O3S B3503127 2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B3503127
M. Wt: 440.5 g/mol
InChI Key: DOYUESXKJVJCBA-UHFFFAOYSA-N
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Description

The compound "2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide" is an organic molecule primarily recognized for its versatile chemical properties and potential applications across various scientific fields. Its complex structure includes a benzenesulfonamide core with multiple functional groups that make it significant in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps:

  • Preparation of 2,4,5-trimethylbenzenesulfonyl chloride: : This is often achieved by sulfonating 2,4,5-trimethylbenzene with chlorosulfonic acid.

  • Synthesis of 2-methyl-5-(trifluoromethoxy)-1H-indole: : Starting from 2-methylindole, a series of reactions including nitration, reduction, and O-trifluoromethylation yield the desired indole derivative.

  • Coupling Reaction: : The final step involves the coupling of 2,4,5-trimethylbenzenesulfonyl chloride with 2-methyl-5-(trifluoromethoxy)-1H-indole in the presence of a suitable base, forming the target compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up, often optimizing reaction conditions for cost-effectiveness and yield. Continuous flow synthesis and other advanced techniques might be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions, including:

  • Oxidation: : The methyl groups can be oxidized to form corresponding alcohols or acids.

  • Reduction: : The sulfonamide group can be reduced under specific conditions.

  • Substitution: : Various nucleophiles can attack the electrophilic sites on the molecule, especially on the benzene ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substituting agents: : Halides, amines, or other nucleophiles.

Major Products Formed

  • Oxidation: : Yields products like sulfonic acids.

  • Reduction: : Can lead to the formation of amines or thiols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is used in several scientific domains:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Medicine: : Research into its possible role as a pharmaceutical intermediate.

  • Industry: : Utilized in material science for creating novel compounds with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are primarily dictated by its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is particularly known for its affinity to enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Uniqueness

What sets 2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is its unique combination of methyl and trifluoromethoxy groups which alter its chemical reactivity and biological interactions compared to similar compounds.

List of Similar Compounds

  • 2,4,5-trimethyl-N-benzylbenzenesulfonamide

  • 2,4,5-trimethyl-N-(2-chloroethyl)benzenesulfonamide

  • 2,4,5-trimethyl-N-{2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

This compound's distinct structure and properties make it an intriguing subject for ongoing research across various scientific fields.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3S/c1-12-9-14(3)20(10-13(12)2)30(27,28)25-8-7-17-15(4)26-19-6-5-16(11-18(17)19)29-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYUESXKJVJCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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